6-Hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl 3-hydroxy-2-phenylpropanoate 6-Hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl 3-hydroxy-2-phenylpropanoate
Brand Name: Vulcanchem
CAS No.: 17659-49-3
VCID: VC0110782
InChI: InChI=1S/C17H23NO4/c1-18-12-7-13(9-15(18)16(20)8-12)22-17(21)14(10-19)11-5-3-2-4-6-11/h2-6,12-16,19-20H,7-10H2,1H3/t12?,13-,14+,15-,16-/m0/s1
SMILES: CN1C2CC(CC1C(C2)O)OC(=O)C(CO)C3=CC=CC=C3
Molecular Formula: C17H23NO4
Molecular Weight: 305.4 g/mol

6-Hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl 3-hydroxy-2-phenylpropanoate

CAS No.: 17659-49-3

Reference Standards

VCID: VC0110782

Molecular Formula: C17H23NO4

Molecular Weight: 305.4 g/mol

6-Hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl 3-hydroxy-2-phenylpropanoate - 17659-49-3

CAS No. 17659-49-3
Product Name 6-Hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl 3-hydroxy-2-phenylpropanoate
Molecular Formula C17H23NO4
Molecular Weight 305.4 g/mol
IUPAC Name [(3S,5S,6S)-6-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (2S)-3-hydroxy-2-phenylpropanoate
Standard InChI InChI=1S/C17H23NO4/c1-18-12-7-13(9-15(18)16(20)8-12)22-17(21)14(10-19)11-5-3-2-4-6-11/h2-6,12-16,19-20H,7-10H2,1H3/t12?,13-,14+,15-,16-/m0/s1
Standard InChIKey WTQYWNWRJNXDEG-UHFFFAOYSA-N
Isomeric SMILES CN1[C@H]2C[C@H](CC1C[C@@H]2O)OC(=O)[C@H](CO)C3=CC=CC=C3
SMILES CN1C2CC(CC1C(C2)O)OC(=O)C(CO)C3=CC=CC=C3
Canonical SMILES CN1C2CC(CC1C(C2)O)OC(=O)C(CO)C3=CC=CC=C3
Synonyms Anisodamine; α-(Hydroxymethyl)benzeneacetic Acid 6-Hydroxy-8-methyl-8-azabicyclo[3.2.1]oct-3-yl Ester
PubChem Compound 6710677
Last Modified Dec 23 2021
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